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Compound Name:
4-Aminobicyclo[2.2.2]octan-1-ol

hydrochloride

Cat. No.: B1443834 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol
Hydrochloride

Introduction: The Structural Significance of a Rigid
Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the bicyclo[2.2.2]octane

(BCO) framework stands out as a highly valued bioisostere for phenyl rings and other aromatic

systems.[1] Its rigid, three-dimensional structure provides a defined orientation for appended

functional groups, making it an exceptional scaffold for designing potent and selective ligands

for various biological targets.[2][3][4] 4-Aminobicyclo[2.2.2]octan-1-ol, presented here as its

hydrochloride salt, is a prime example of such a scaffold, featuring two key pharmacophoric

groups—an amine and a hydroxyl group—at its bridgehead positions.

The unambiguous confirmation of its molecular structure is not merely an academic exercise; it

is a critical prerequisite for its application in research and development. For drug development

professionals, precise structural data underpins intellectual property claims, ensures batch-to-

batch consistency for GMP (Good Manufacturing Practice) production, and is fundamental to

building robust Structure-Activity Relationships (SAR) that guide lead optimization.

This guide provides a comprehensive, multi-technique approach to the complete structure

elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride. Moving beyond a simple
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checklist of methods, we will explore the causality behind each analytical choice,

demonstrating how complementary data streams converge to build an unshakeable, self-

validating structural proof.

Part 1: Foundational Physicochemical & Mass
Spectrometric Analysis
The logical first step in characterizing any new compound is to confirm its elemental

composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the

definitive technique for this purpose. For a polar, pre-charged species like a hydrochloride salt,

Electrospray Ionization (ESI) is the ideal ionization method as it gently transfers ions from

solution into the gas phase, minimizing fragmentation and preserving the intact molecular ion

(in its free base form).[5][6]

Table 1: Core Physicochemical Properties
Property Value Source

IUPAC Name
4-aminobicyclo[2.2.2]octan-1-

ol hydrochloride
N/A

Molecular Formula C₈H₁₆ClNO [7]

Molecular Weight 177.67 g/mol [7]

CAS Number 1403864-74-3 [7]

Free Base Formula C₈H₁₅NO [8]

Free Base Exact Mass 141.1154 g/mol [8]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a

suitable solvent such as methanol or water/acetonitrile (50:50 v/v).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap analyzer, equipped with an ESI source.
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Ionization Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known

calibration standard to guarantee high mass accuracy (typically < 5 ppm).[9]

Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC) and acquire

the full scan mass spectrum.

Data Interpretation: From Mass to Formula
The primary ion expected in the positive ESI mass spectrum is the protonated free base of the

molecule.

Expected Ion: [C₈H₁₅NO + H]⁺

Calculated Monoisotopic m/z: 142.1226

Trustworthiness: The power of HRMS lies in its precision. An experimentally observed m/z

value within 5 ppm of the calculated value provides extremely high confidence in the

elemental formula, C₈H₁₆NO⁺. This initial step validates the foundational identity of the

compound, ruling out isobaric impurities and confirming the expected composition.

Part 2: Unraveling the Framework with NMR
Spectroscopy
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy

reveals how they are connected. It is the cornerstone of molecular structure elucidation. Due to

the high symmetry of the bicyclo[2.2.2]octane core, the NMR spectra are elegantly simple,

allowing for straightforward interpretation. A suite of 1D and 2D NMR experiments is employed

to assemble the complete structural picture.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of 4-Aminobicyclo[2.2.2]octan-1-ol
hydrochloride in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-

d₆. D₂O is often preferred as it will exchange with the labile -OH and -NH₃⁺ protons, causing

their signals to disappear, which is a useful diagnostic tool.[10]
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Experiments: Acquire the following spectra on a 400 MHz or higher field spectrometer:

¹H NMR

¹³C{¹H} NMR

2D ¹H-¹H COSY (Correlation Spectroscopy)

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: Assigning the Core Structure
The molecule's C₂ᵥ symmetry means that all six methylene (-CH₂-) groups are chemically

equivalent. This results in a remarkably simple set of signals.

¹H NMR: The spectrum is dominated by a single, large signal for the 12 protons of the six

methylene groups. These protons are slightly deshielded by the adjacent quaternary carbons

bearing electronegative atoms. The signals for the -OH and -NH₃⁺ protons are typically

broad and will disappear upon addition of D₂O.[10]

¹³C NMR: The proton-decoupled ¹³C spectrum will show only three distinct signals: one for

the six equivalent methylene carbons and two for the two unique bridgehead quaternary

carbons (C-OH and C-NH₃⁺). The carbon attached to the oxygen (C1) will be the most

downfield signal, followed by the carbon attached to the nitrogen (C4).

Table 2: Expected NMR Chemical Shift Data (in D₂O)
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Atom Type
Expected ¹H
Shift (ppm)

Expected ¹³C
Shift (ppm)

Rationale

C1 Quaternary N/A 65-75

Bridgehead

carbon bonded

to

electronegative -

OH group.

C4 Quaternary N/A 45-55

Bridgehead

carbon bonded

to

electronegative -

NH₃⁺ group.

C2,3,5,6,7,8 Methylene 1.8 - 2.2 30-40

Equivalent

methylene

bridges in the

rigid BCO core.

-OH, -NH₃⁺ Labile H
Disappears in

D₂O
N/A

Exchange with

deuterated

solvent.

2D NMR: The Definitive Connectivity Map
While 1D NMR suggests the high symmetry, 2D NMR provides the definitive proof of

connectivity.

¹H-¹³C HSQC: This experiment creates a direct correlation between each proton signal and

the carbon to which it is attached. It will show a single cross-peak, definitively linking the

proton signal around 1.9 ppm to the carbon signal around 35 ppm, confirming they are the -

CH₂- groups.

¹H-¹³C HMBC: This is the most critical experiment for confirming the bridgehead substitution

pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The

key observation will be correlations from the methylene protons (~1.9 ppm) to both of the

quaternary carbon signals (C1 and C4). This long-range coupling is only possible if the
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methylene groups form bridges between the two substituted bridgehead carbons, providing

incontrovertible evidence for the 1,4-substitution pattern on the bicyclo[2.2.2]octane skeleton.

[11][12]
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Part 3: Functional Group Verification and Ultimate
Structural Proof
With the core framework established, the final steps involve orthogonal verification of the

functional groups and, if necessary, obtaining the "gold standard" proof of structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and cost-effective technique to confirm the presence of key

functional groups by identifying their characteristic molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the

ATR crystal.

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies
Frequency Range (cm⁻¹) Vibration Type Functional Group

3200-3500 (broad) O-H stretch Alcohol (-OH)

2800-3100 (multiple) N-H stretch Ammonium salt (-NH₃⁺)

2850-2960 C-H stretch Alkane (CH₂)

1500-1600 N-H bend Ammonium salt (-NH₃⁺)

1000-1200 C-O stretch Alcohol

The presence of these characteristic bands provides strong, complementary evidence for the

functional groups identified by NMR and MS.[10][11]

Single-Crystal X-ray Crystallography
For absolute, unambiguous structure determination, single-crystal X-ray diffraction is the

ultimate authority.[13] This technique determines the precise three-dimensional arrangement of
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atoms in the solid state by measuring the diffraction of X-rays off a crystalline lattice.

Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a

solvent (e.g., ethanol/ether). This is often the most challenging step.

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

Structure Solution & Refinement: Process the data to solve and refine the crystal structure,

yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would visually confirm the bicyclo[2.2.2]octane framework, the

1,4-bridgehead positions of the hydroxyl and amino groups, and the presence of a chloride

counter-ion associated with the protonated amine, leaving no room for structural ambiguity.[14]

[15]

Synthesis: The Convergent Elucidation Workflow
The structure elucidation of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a logical,

stepwise process where each technique provides a piece of the puzzle. The data are not

merely additive; they are self-validating.

// Nodes Start [label="Sample:\n4-Aminobicyclo[2.2.2]octan-1-ol HCl", shape=invhouse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="HRMS (ESI-TOF)\n• Confirms Molecular

Formula\n(C₈H₁₅NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Suite (¹H,

¹³C, 2D)\n• Establishes C-H Framework\n• Confirms 1,4-Substitution", fillcolor="#FBBC05",

fontcolor="#202124"]; FTIR [label="FT-IR\n• Confirms Functional Groups\n(-OH, -NH₃⁺)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; XRAY [label="X-ray Crystallography\n(Optional

Gold Standard)\n• Unambiguous 3D Structure", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Conclusion [label="Structure Confirmed", shape=house, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges Start -> MS [label="Step 1:\nComposition"]; MS -> NMR [label="Step

2:\nConnectivity"]; NMR -> FTIR [label="Step 3:\nOrthogonal Verification"]; FTIR -> Conclusion

[label="High Confidence"]; NMR -> XRAY [label="For Absolute Proof"]; XRAY -> Conclusion

[label="Unambiguous Proof"]; } DOT Caption: Integrated workflow for structure elucidation.
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This systematic approach, beginning with mass spectrometry to confirm the elemental formula,

proceeding to a comprehensive NMR analysis to map the atomic connectivity, and concluding

with FT-IR and X-ray crystallography for functional group and absolute spatial confirmation,

provides the rigorous, multi-faceted evidence required by researchers, scientists, and drug

development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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